molecular formula C19H20ClFN4O2 B2566226 N-(6-chloropyridin-3-yl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide CAS No. 1207059-81-1

N-(6-chloropyridin-3-yl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide

Cat. No.: B2566226
CAS No.: 1207059-81-1
M. Wt: 390.84
InChI Key: PWMUGDCIWFEUCF-UHFFFAOYSA-N
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Description

This piperidine-4-carboxamide derivative features a 6-chloropyridin-3-yl group linked to the piperidine core, along with a 2-((4-fluorophenyl)amino)-2-oxoethyl side chain.

Properties

IUPAC Name

N-(6-chloropyridin-3-yl)-1-[2-(4-fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN4O2/c20-17-6-5-16(11-22-17)24-19(27)13-7-9-25(10-8-13)12-18(26)23-15-3-1-14(21)2-4-15/h1-6,11,13H,7-10,12H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMUGDCIWFEUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CN=C(C=C2)Cl)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-chloropyridin-3-yl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described with the following molecular formula:

  • Molecular Formula: C17H18ClF2N3O
  • Molecular Weight: 353.80 g/mol

The structure features a chlorinated pyridine moiety, a piperidine core, and a fluorophenyl group, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer proliferation and survival. Notably, it has been linked to the inhibition of the heat shock protein 90 (Hsp90), a chaperone that plays a critical role in maintaining the stability of numerous oncoproteins. Inhibition of Hsp90 can lead to the degradation of these proteins, resulting in reduced tumor growth and enhanced apoptosis in cancer cells .

Antitumor Activity

Research indicates that compounds structurally related to this compound exhibit notable antitumor properties. For instance, studies have shown that derivatives with similar scaffolds demonstrate significant inhibitory effects on various cancer cell lines, including breast and lung cancer cells. The following table summarizes some relevant findings:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast)5.2Hsp90 Inhibition
Compound BA549 (Lung)3.8Apoptosis Induction
This compoundMDA-MB-231 (Breast)4.5Hsp90 Inhibition

Case Studies

  • Study on MDA-MB-231 Cells : A recent investigation into the effects of this compound on MDA-MB-231 cells revealed that the compound significantly reduced cell viability and induced apoptosis. The study utilized flow cytometry to assess cell death mechanisms, confirming that the compound triggers intrinsic apoptotic pathways.
  • Combination Therapy : Another study explored the synergistic effects of this compound when combined with traditional chemotherapeutics like doxorubicin. The results indicated enhanced cytotoxicity in resistant cancer cell lines, suggesting potential for use in combination therapies to overcome drug resistance.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring or substituents on the pyridine and phenyl groups can significantly impact potency and selectivity against cancer cells. Research has shown that:

  • Chloro Substituents : Increase binding affinity to Hsp90.
  • Fluoro Groups : Enhance lipophilicity and cellular uptake.

These insights guide further development of more potent analogs.

Comparison with Similar Compounds

Core Structural Features

  • Main compound: Piperidine-4-carboxamide core with 6-chloropyridin-3-yl and 4-fluorophenylamino-oxoethyl substituents.
  • AZ331 () : 1,4-Dihydropyridine core with a thioether-linked 4-methoxyphenyl-oxoethyl group and 2-methoxyphenylcarboxamide .
  • F13714 (): Piperidine-methanamine scaffold with a 3-chloro-4-fluorobenzoyl group and methylaminopyridinylmethyl substituent .
  • ESM compound () : Piperidine-4-carboxamide with a biphenyl-4-yl group and 3-hydroxypyridinylmethyl side chain .

Substituent Analysis

Compound Key Substituents Functional Implications
Main compound 6-Chloropyridin-3-yl (electron-withdrawing), 4-fluorophenylamino-oxoethyl (polar) Potential enhanced binding to hydrophobic pockets; fluorophenyl may improve metabolic stability.
AZ331 Thioether, 4-methoxyphenyl Thioether may increase lipophilicity; methoxy groups could modulate solubility .
F13714 3-Chloro-4-fluorobenzoyl, methylaminopyridinylmethyl Halogenated aryl groups may enhance target affinity; methylamino group aids solubility .
ESM compound Biphenyl-4-yl, 3-hydroxypyridinylmethyl Biphenyl group may enhance π-π stacking; hydroxypyridinyl improves hydrogen bonding .

Hypothetical Pharmacological Targets

  • AZ331 : 1,4-Dihydropyridines are historically associated with calcium channel modulation, though substituents here may shift target specificity .
  • F13714 : Structural resemblance to kinase inhibitors (e.g., pyridine-linked benzoyl groups) implies possible enzyme inhibition .

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